{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride
Overview
Description
{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C11H13ClN2O and a molecular weight of 224.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride typically involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for {[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to modulate certain biochemical pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanamine hydrochloride share structural similarities.
Other Heterocycles: Compounds containing similar heterocyclic rings, such as pyrazoles and thiadiazoles.
Uniqueness
The uniqueness of {[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride lies in its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11;/h2-6H,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAXQIZVVZNUBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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